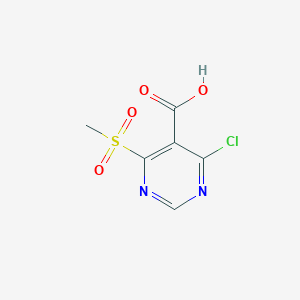
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methylsulfonyl group at the 6th position, and a carboxylic acid group at the 5th position of the pyrimidine ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of a pyrimidine derivative followed by the introduction of the methylsulfonyl group and the carboxylation of the intermediate compound. The reaction conditions often involve the use of chlorinating agents, sulfonylating reagents, and carboxylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of amino or thiol-substituted pyrimidine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
科学的研究の応用
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- Pyrimidine-4,6-dicarboxylic acid
- 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC名 |
4-chloro-6-methylsulfonylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)5-3(6(10)11)4(7)8-2-9-5/h2H,1H3,(H,10,11) |
InChIキー |
JNVUKYRZBIRUKS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=NC=N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
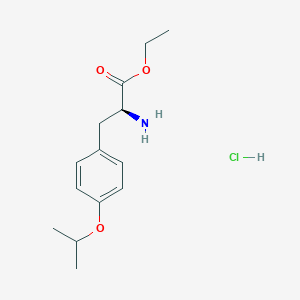
![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)
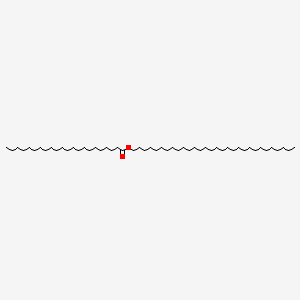
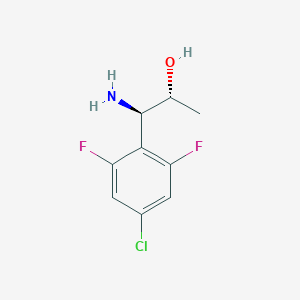
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)
![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
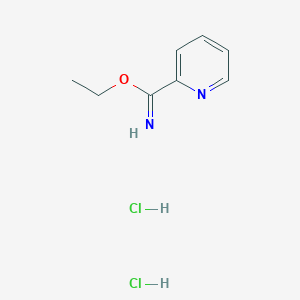
![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
![ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15233065.png)
